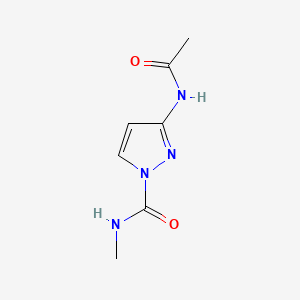
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is a biochemical compound with the molecular formula C24H25NO3S2 and a molecular weight of 439.59 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrene moiety and a methanethiosulfonate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate typically involves the reaction of 1-pyrenebutyric acid with aminopropyl methanethiosulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the methanethiosulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research for labeling and detecting proteins.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it a valuable tool for labeling and detecting proteins in various biological assays .
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrenebutyric Acid: Lacks the methanethiosulfonate group, making it less reactive towards thiol groups.
Aminopropyl Methanethiosulfonate: Lacks the pyrene moiety, reducing its utility in fluorescence-based assays.
N-(3-Methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide: A closely related compound with similar reactivity but different structural features.
Uniqueness
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, which provides both fluorescence properties and reactivity towards thiol groups. This dual functionality makes it particularly valuable in proteomics research and other scientific applications .
Propiedades
IUPAC Name |
N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWVVCHPGNCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isoxazolo[3,2-c][1,4]oxazine-2-carboxaldehyde, hexahydro-, cis- (9CI)](/img/new.no-structure.jpg)


![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)



![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

